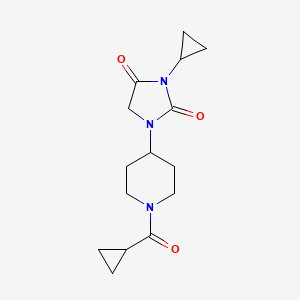

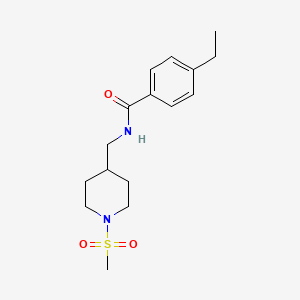

![molecular formula C22H23BrNO3P B2500431 Benzyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate CAS No. 683231-21-2](/img/structure/B2500431.png)

Benzyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Benzyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate" is a complex organophosphorus molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple functional groups, including a bromophenyl moiety, a hydroxymethyl group, a dimethylamino group, and a phosphinate group. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related organophosphorus compounds and halogenated aromatic compounds, which can be used to infer potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related organophosphorus compounds often involves reactions with phosphorus reagents. For example, the synthesis of 2,3-benzo-7-phosphanorbornadiene complexes is achieved through a [4+2] cycloaddition involving a benzyne intermediate and a phosphole pentacarbonylmolybdenum complex . Similarly, the synthesis of dimethyl and diethyl phosphonates from 2-hydroxy-4-amino benzoic acid involves the addition of dimethyl or diethyl phosphite to a carbon-nitrogen double bond . These methods suggest that the synthesis of "this compound" could involve similar strategies, such as the use of phosphorus reagents and cycloaddition reactions.

Molecular Structure Analysis

The molecular structure of organophosphorus compounds can be complex and is often elucidated using X-ray crystallography. For instance, the X-ray crystal structure analysis was used to determine the structure of a phenyl derivative of a 2,3-benzo-7-phosphanorbornadiene complex, revealing the strain at the bridge of the molecule . In another study, the crystal structure of a palladium(II) complex provided insights into the absolute configuration of an optically pure ligand . These examples highlight the importance of structural analysis in understanding the molecular geometry and stereochemistry of organophosphorus compounds.

Chemical Reactions Analysis

Organophosphorus compounds can undergo a variety of chemical reactions. For instance, upon decomplexation, phenylphosphinidene can be generated and recovered as phenylphosphine . In another example, the chemoselective cleavage of the dimethylarsino moiety occurs in the presence of lithium metal . These reactions demonstrate the reactivity of phosphorus-containing compounds and suggest that "this compound" may also participate in similar types of reactions, such as decomplexation or cleavage reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of organophosphorus compounds are influenced by their molecular structure. For example, the strain in the molecular structure can induce a variety of splitting reactions . The presence of halogen atoms, such as bromine, can also affect the reactivity and binding affinity of the compounds, as seen in the high binding affinity of halogenated benzylamine derivatives to the serotonin transporter . Additionally, the solubility and crystallization behavior of these compounds can vary significantly, as demonstrated by the different crystalline forms observed in benzodiazepine derivatives . These findings suggest that "this compound" may exhibit unique solubility, crystallization, and reactivity characteristics due to its structural features.

科学的研究の応用

Catalytic Applications

Phosphinate compounds play a significant role in catalysis, as demonstrated by the use of hexa((dimethylamino)-methyl)-functionalized triphenylphosphine and its benzylammonium salt, Bn-Dendriphos, in the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids. The unique structural features of these compounds, such as the presence of multiple ammonium groups, lead to enhanced catalytic activity and stability, which are critical for efficient and sustainable chemical synthesis (Snelders et al., 2008).

Material Science and Liquid Crystalline Phases

In the realm of material science, phosphinate compounds contribute to the development of novel liquid crystalline materials. The formation of thermotropic and lyotropic smectic and columnar liquid crystalline phases by a novel class of rigid rod-like amphiphilic molecules, including 4-Benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls with lateral methyl substituents, illustrates the potential of phosphinate derivatives in designing materials with specific optical and electronic properties (Kölbel, Tschierske, & Diele, 1998).

Environmental and Biological Applications

Phosphinate compounds also find applications in environmental and biological contexts. For instance, the hydroxylation of various aromatic hydrocarbons in rats involves metabolic processes that can be influenced by phosphinate derivatives, providing insights into the environmental fate and biological activity of these compounds and their potential impacts on health and ecosystems (Bakke & Scheline, 1970).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4-bromophenyl)-[[4-(dimethylamino)phenyl]-phenylmethoxyphosphoryl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrNO3P/c1-24(2)20-12-14-21(15-13-20)28(26,27-16-17-6-4-3-5-7-17)22(25)18-8-10-19(23)11-9-18/h3-15,22,25H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZBKYNNMBBHPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=C(C=C2)Br)O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

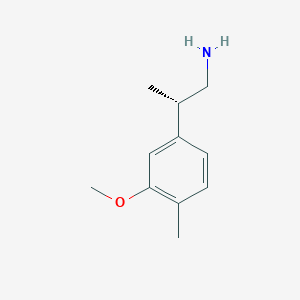

![N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500358.png)

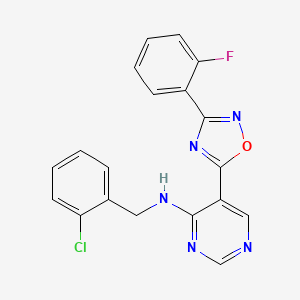

![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2500359.png)

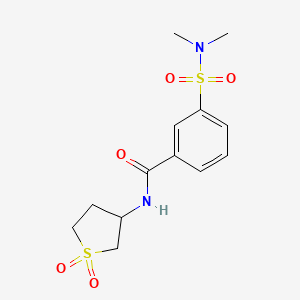

![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2500360.png)

![benzyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2500363.png)

![(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2500364.png)

![Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B2500366.png)

![Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2500367.png)

![4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid](/img/structure/B2500371.png)